![molecular formula C21H19BrO4S2 B14205167 Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate CAS No. 832725-72-1](/img/structure/B14205167.png)
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate is a complex organic compound that features a brominated phenyl group, a propoxyphenyl sulfanyl group, and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate typically involves multiple steps. One common method includes the following steps:
Sulfonation: The addition of a sulfonate group to the benzene ring.
Formation of the Sulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. typical industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and sulfonate groups can participate in substitution reactions.
Nucleophilic Substitution: The propoxyphenyl sulfanyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4).
Nucleophilic Substitution: Typical reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce different sulfanyl derivatives.
Scientific Research Applications
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate involves its interaction with specific molecular targets. The bromine and sulfonate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The propoxyphenyl sulfanyl group can modulate the compound’s solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-bromobenzenesulfonate: Similar structure but lacks the propoxyphenyl sulfanyl group.
Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzene-1-sulfonate: Similar structure with a methoxy group instead of a propoxy group.
Properties
CAS No. |
832725-72-1 |
|---|---|
Molecular Formula |
C21H19BrO4S2 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
phenyl 5-bromo-2-(4-propoxyphenyl)sulfanylbenzenesulfonate |
InChI |
InChI=1S/C21H19BrO4S2/c1-2-14-25-17-9-11-19(12-10-17)27-20-13-8-16(22)15-21(20)28(23,24)26-18-6-4-3-5-7-18/h3-13,15H,2,14H2,1H3 |
InChI Key |
CVZLVFAFTZIWGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


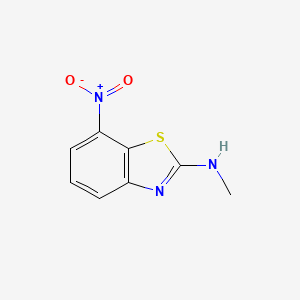
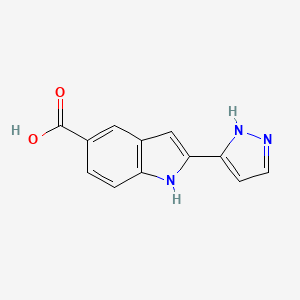
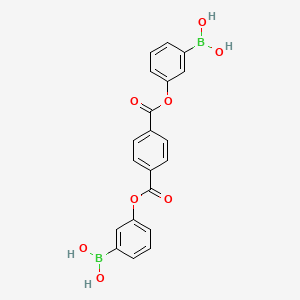

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
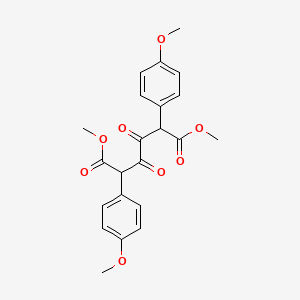
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
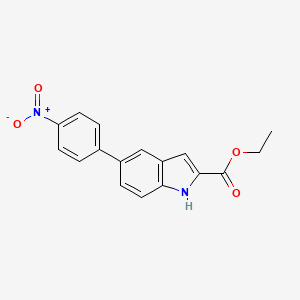
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
